molecular formula C9H5BrClNO B15199994 3-Bromo-5-chlorobenzoylacetonitrile

3-Bromo-5-chlorobenzoylacetonitrile

Cat. No.: B15199994
M. Wt: 258.50 g/mol
InChI Key: JSPYWJRAAOYUSZ-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzoylacetonitrile is an organic compound with the molecular formula C9H5BrClNO. It is a derivative of benzoylacetonitrile, featuring bromine and chlorine substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chlorobenzoylacetonitrile typically involves the bromination and chlorination of benzoylacetonitrile. One common method is the electrophilic aromatic substitution reaction, where benzoylacetonitrile is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chlorobenzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoylacetonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-chlorobenzoylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorobenzoylacetonitrile involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzoylacetonitrile
  • 5-Bromobenzoylacetonitrile
  • 3-Bromo-2-chlorobenzoylacetonitrile

Uniqueness

3-Bromo-5-chlorobenzoylacetonitrile is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

3-(3-bromo-5-chlorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H5BrClNO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2

InChI Key

JSPYWJRAAOYUSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)CC#N

Origin of Product

United States

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